molecular formula C9H13ClN2 B172665 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride CAS No. 175871-45-1

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride

Cat. No. B172665
M. Wt: 184.66 g/mol
InChI Key: NVUKVDXUFJCOAP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride is a chemical compound with the CAS Number: 175871-45-1. It has a molecular weight of 184.67 and its IUPAC name is 1,2,3,4-tetrahydro-7-isoquinolinamine hydrochloride .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The InChI code for 1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride is 1S/C9H12N2.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6,10H2;1H .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride is a chemical compound with the CAS Number: 175871-45-1 . It’s often used in the field of medicinal chemistry .

One of the main applications of this compound is in the synthesis of various isoquinoline alkaloids . These alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them valuable in the development of new drugs and treatments.

  • Medicinal Chemistry Research : This compound is often used in medicinal chemistry research . It’s a key component in the synthesis of various isoquinoline alkaloids . These alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .

  • Drug Development : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them valuable in the development of new drugs and treatments.

  • Biological Activity Studies : The compound is used in studies to understand the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

  • Synthetic Strategies : It’s also used in research to develop commonly used synthetic strategies for constructing the core scaffold .

  • Medicinal Chemistry Research : This compound is often used in medicinal chemistry research . It’s a key component in the synthesis of various isoquinoline alkaloids . These alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .

  • Drug Development : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them valuable in the development of new drugs and treatments.

  • Biological Activity Studies : The compound is used in studies to understand the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

  • Synthetic Strategies : It’s also used in research to develop commonly used synthetic strategies for constructing the core scaffold .

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

Future Directions

1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders. This has resulted in the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUKVDXUFJCOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632702
Record name 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride

CAS RN

175871-45-1
Record name 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Sandoval, MJ Lafuente-Monasterio… - Journal of Medicinal …, 2017 - ACS Publications
Since the appearance of resistance to the current front-line antimalarial treatments, ACTs (artemisinin combination therapies), the discovery of novel chemical entities to treat the …
Number of citations: 9 pubs.acs.org

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